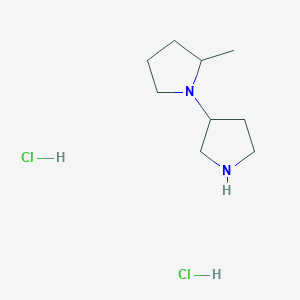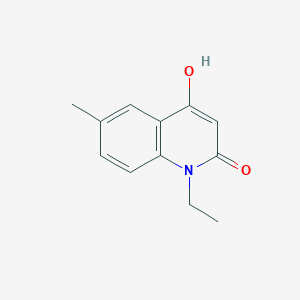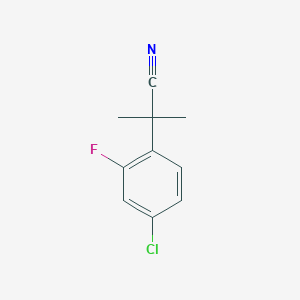
2-(4-Chloro-2-fluorophenyl)-2-methylpropanenitrile
Vue d'ensemble
Description
2-(4-Chloro-2-fluorophenyl)-2-methylpropanenitrile, also known as 4-chloro-2-fluoro-2-methylpropionitrile (4-CFM), is a chemical compound that has been used in various scientific research applications. It is a colorless liquid with a boiling point of 111°C and a melting point of -37°C. 4-CFM is a useful reagent in organic synthesis and has been used in numerous studies involving the synthesis of various compounds.
Applications De Recherche Scientifique
4-CFM has been used in various scientific research applications. It has been used in the synthesis of various compounds such as 2-fluoro-1-methyl-4-chlorobenzonitrile and 2-(4-Chloro-2-fluorophenyl)-2-methylpropanenitrileluoro-2-methylpropionic acid. It has also been used in the synthesis of biologically active compounds such as 2-fluoro-1-methyl-4-chlorobenzonitrile and 2-(4-Chloro-2-fluorophenyl)-2-methylpropanenitrileluoro-2-methylpropionic acid. Additionally, 4-CFM has been used in the synthesis of optically active compounds such as 2-(4-Chloro-2-fluorophenyl)-2-methylpropanenitrileluoro-2-methylpropionic acid and 2-(4-Chloro-2-fluorophenyl)-2-methylpropanenitrileluoro-2-methylpropionyl chloride.
Mécanisme D'action
The mechanism of action of 4-CFM is not yet fully understood. However, it is believed to be involved in the synthesis of various compounds by catalyzing the formation of a carbon-carbon bond between two molecules. Additionally, 4-CFM is believed to act as a catalyst for the formation of a carbon-nitrogen bond between two molecules.
Biochemical and Physiological Effects
4-CFM has been used in various biochemical and physiological studies. It has been used to study the structure and function of enzymes involved in the synthesis of various compounds. Additionally, 4-CFM has been used to study the effects of various compounds on the human body. It has been used to study the effects of various drugs on the human body and to study the effects of various compounds on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-CFM in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound and is not easily degraded by heat or light. Furthermore, it is a relatively non-toxic compound and has a low potential for bioaccumulation.
However, there are also some limitations to using 4-CFM in laboratory experiments. It is not a very soluble compound and may not be suitable for use in certain experiments. Additionally, it can be difficult to obtain in large quantities and may not be suitable for use in large-scale experiments.
Orientations Futures
There are several potential future directions for research involving 4-CFM. These include further research into its mechanism of action, its use in the synthesis of various compounds, its effects on the human body, and its use as a catalyst in various biochemical and physiological studies. Additionally, further research could be conducted into the development of new methods for synthesizing 4-CFM and new applications for its use. Finally, further research could be conducted into the potential toxicity of 4-CFM and its potential for bioaccumulation.
Propriétés
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFBPOMYJNWPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



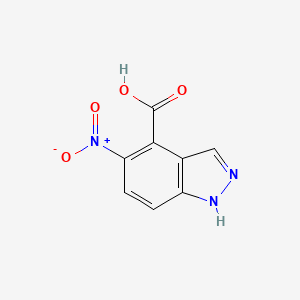
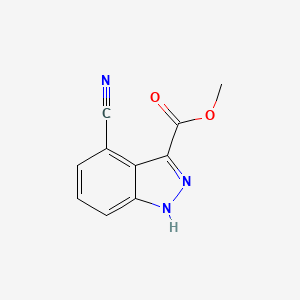
![Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1455444.png)
![3-[(4-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1455446.png)
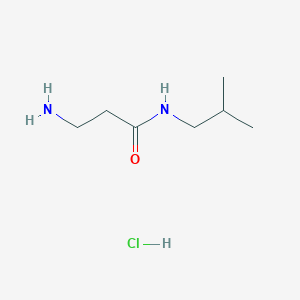
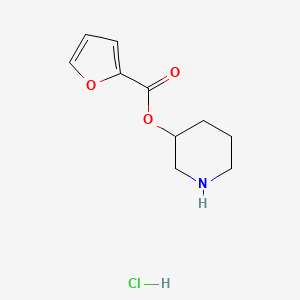


![7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1455453.png)
![6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1455454.png)

